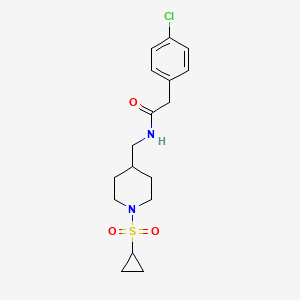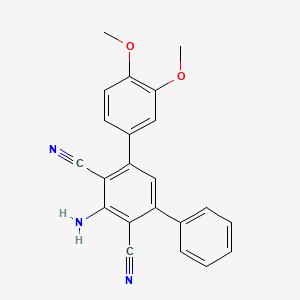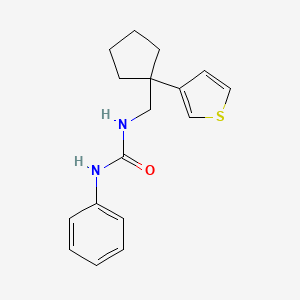
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, also known as PTUP, is a chemical compound that has been widely studied for its potential applications in scientific research. PTUP is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学的研究の応用
Anticancer Activity
These compounds have shown significant anticancer activity against various human cancer cells such as MCF7, MDA-MB-231, HeLa, Raji, and HL60 . For instance, the compound “(4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone” exhibited the highest growth inhibitory effect on Raji and HL60 cancer cells .
Chemotherapy
The compounds can be used in chemotherapy, a major form of cancer treatment . However, many cancers are either resistant to chemotherapy or acquire resistance during treatment. Therefore, these compounds might be promising for further development .
Inhibiting Enzymes
These compounds can inhibit different types of enzymes which play important roles in cell division . This property makes them potential candidates for anticancer treatments.
Antileukemic Activity
Some pyrazole derivatives have been implemented as antileukemic agents . This suggests that “1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea” might also have potential antileukemic activity.
Antitumor Activity
Pyrazole derivatives have shown antitumor activity . Therefore, it’s possible that “1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea” could also be used for antitumor treatments.
Anti-proliferative Activity
These compounds have demonstrated anti-proliferative effects , which means they can prevent or decrease the rate of cell division. This is another reason why they could be used in cancer treatments.
将来の方向性
The future directions for research on “1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea” could include further investigation into its synthesis, structural analysis, reactivity, mechanism of action, and potential applications. Given the potential biological activity of similar compounds, it may be of interest to explore its potential as a therapeutic agent .
特性
IUPAC Name |
1-phenyl-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(19-15-6-2-1-3-7-15)18-13-17(9-4-5-10-17)14-8-11-21-12-14/h1-3,6-8,11-12H,4-5,9-10,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKGVQGQHWVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2739274.png)
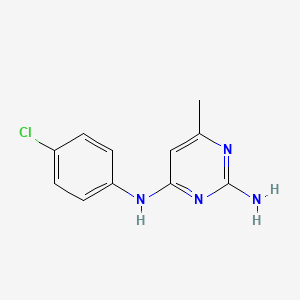
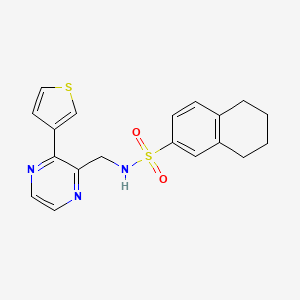
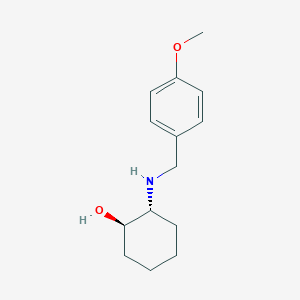
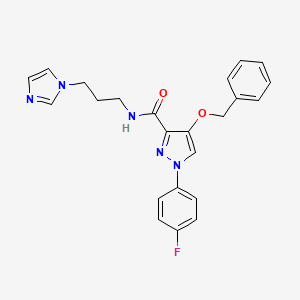
![Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate](/img/structure/B2739284.png)
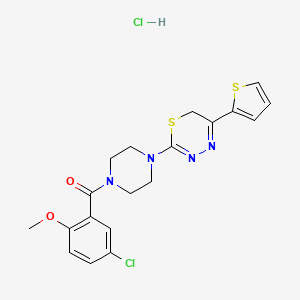
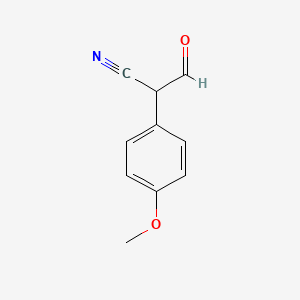
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2739289.png)
